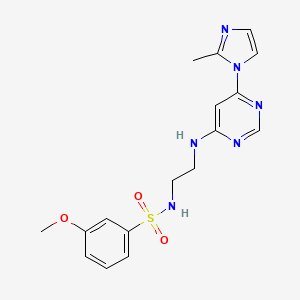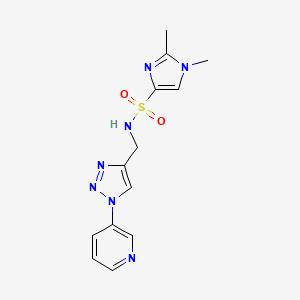![molecular formula C9H17N B2562700 (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine CAS No. 2248213-54-7](/img/structure/B2562700.png)
(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine is a compound characterized by a bicyclic structure, which includes a cyclopropane ring fused to a cycloheptane ring. This unique structure imparts significant strain to the molecule, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine typically involves the formation of the bicyclic structure followed by the introduction of the ethanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core. This is followed by functionalization to introduce the ethanamine group.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and directed bridgehead functionalization are often employed to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the ethanamine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
Aplicaciones Científicas De Investigación
(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for novel compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the specific arrangement of atoms and functional groups.
Bicyclo[1.1.0]butanes: These compounds have a smaller bicyclic core and are used in different chemical contexts.
Uniqueness
(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine is unique due to its specific bicyclic structure and the presence of the ethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
(1R)-1-(3-bicyclo[4.1.0]heptanyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-6(10)7-2-3-8-5-9(8)4-7/h6-9H,2-5,10H2,1H3/t6-,7?,8?,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCXBRCQXWPXNU-LJSVPSOQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2CC2C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC2CC2C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2562617.png)



![N-[2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2562624.png)
![1-Cyclohexyl-4-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2562628.png)

![2-Chloro-N-[4-(1,4-dimethyl-2,5-dioxoimidazolidin-4-yl)phenyl]propanamide](/img/structure/B2562630.png)

![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2562634.png)

![1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(5-methylthiophene-2-carbonyl)piperazine](/img/structure/B2562638.png)


